11-Propionate 21- chloro diflorasone
Overview
Description
Preparation Methods
The synthesis of 11-Propionate 21- chloro diflorasone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods are similar but scaled up to ensure high yield and purity .
Chemical Reactions Analysis
11-Propionate 21- chloro diflorasone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Propionate 21- chloro diflorasone is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of topical treatments for inflammatory skin conditions.
Industry: As a component in the formulation of pharmaceutical products.
Mechanism of Action
These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of arachidonic acid from membrane phospholipids . This results in reduced inflammation and relief from symptoms associated with inflammatory skin conditions .
Comparison with Similar Compounds
11-Propionate 21- chloro diflorasone is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to other corticosteroids. Similar compounds include:
Diflorasone: A potent corticosteroid with similar anti-inflammatory properties.
Halobetasol propionate: Another potent corticosteroid used for similar indications.
These compounds share similar mechanisms of action but differ in their specific chemical structures and potency.
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(31)33-20-11-23(4)15(8-13(2)25(23,32)19(30)12-26)16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,20)28/h6-7,9,13,15-16,18,20,32H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,20-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVRBARAKYZKQQ-BZMPXQBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2(C(CC(C2(C(=O)CCl)O)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@@H]([C@@]2(C(=O)CCl)O)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171161 | |
Record name | 11-Propionate 21- chloro diflorasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181527-42-4 | |
Record name | 11-Propionate 21- chloro diflorasone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181527424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Propionate 21- chloro diflorasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-PROPIONATE 21- CHLORO DIFLORASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T2132Q01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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